molecular formula C24H19N5O B2609857 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1788678-42-1

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2609857
CAS No.: 1788678-42-1
M. Wt: 393.45
InChI Key: KYEFJWSSMROSSS-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common approach includes the formation of the imidazole and imidazo[1,2-a]pyridine rings through cyclization reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.

For instance, the imidazole ring can be synthesized via a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate . The imidazo[1,2-a]pyridine ring can be formed through a cyclization reaction involving a pyridine derivative and an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual heterocyclic structure, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFJWSSMROSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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